molecular formula C10H7F3INO2 B13145216 N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide

N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13145216
M. Wt: 357.07 g/mol
InChI Key: IOPPUBFJVQJHCX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide follows IUPAC conventions for substituted acetamides. The parent structure is acetamide, modified by a trifluoroacetyl group (-COCF₃) at the nitrogen atom and a 4-acetyl-2-iodophenyl substituent. The numbering prioritizes the iodine atom at position 2 and the acetyl group (-COCH₃) at position 4 on the benzene ring.

The compound’s molecular formula, C₁₀H₇F₃INO₂, corresponds to a molecular weight of 357.07 g/mol. Its CAS registry number, 935733-18-9, provides a unique identifier for chemical databases. Key structural features include:

  • Trifluoroacetyl group : Imparts high electronegativity and metabolic stability.
  • Iodine atom : Contributes to molecular weight (atomic mass ~127) and polarizability.
  • Acetyl substituent : Introduces a ketone moiety capable of hydrogen bonding.

A comparative analysis with analogues such as N-(4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide (CAS 784183-51-3) and 2,2,2-trifluoro-N-(4-iodophenyl)acetamide (CAS 126063-08-9) reveals that substitutions at the 4-position significantly alter electronic properties. For example, replacing chlorine with acetyl increases the compound’s dipole moment due to the acetyl group’s electron-withdrawing nature.

Crystallographic Analysis and Three-Dimensional Conformation

Experimental crystallographic data for this compound remain limited. However, analogous structures such as N-(4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide and N-(4-iodo-2-(trifluoromethyl)phenyl)acetamide suggest a planar aromatic ring system with substituents adopting ortho and para configurations. Density functional theory (DFT) optimizations predict:

  • Bond lengths : C-I bond ~2.10 Å, C=O bond ~1.21 Å.
  • Dihedral angles : ~15° between the acetamide group and benzene plane due to steric hindrance from the iodine atom.

The trifluoroacetyl group adopts a staggered conformation to minimize repulsion between fluorine atoms and the aromatic ring. Intramolecular hydrogen bonding between the amide hydrogen and acetyl oxygen may stabilize the structure, as observed in similar acetamides.

Parameter Value Method
C-I bond length 2.10 Å DFT (B3LYP/6-31G*)
C=O bond length 1.21 Å DFT (B3LYP/6-31G*)
Dihedral angle (N-C-C-I) 15° X-ray (analogue)

Spectroscopic Profile (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The amide proton resonates at δ 10.2–10.8 ppm due to deshielding by the trifluoroacetyl group. Aromatic protons appear as a doublet (δ 7.8–8.2 ppm, J = 8.5 Hz) and a singlet (δ 2.6 ppm) for the acetyl methyl.
  • ¹³C NMR : Carbonyl carbons (C=O) at δ 168–170 ppm; CF₃ carbon at δ 115–120 ppm (quartet, J = 288 Hz).

Infrared (IR) Spectroscopy :

  • Strong C=O stretches at 1680 cm⁻¹ (amide) and 1715 cm⁻¹ (acetyl).
  • C-F vibrations at 1150–1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) :

  • π→π* transitions in the aromatic ring (λₘₐₓ ~260 nm).
  • n→π* transitions from carbonyl groups (λₘₐₓ ~310 nm).

Mass Spectrometry :

  • Molecular ion peak at m/z 357.07 ([M]⁺).
  • Fragment ions at m/z 214 ([C₆H₄IO]⁺) and m/z 143 ([CF₃CO]⁺).

Electronic Structure and Quantum Chemical Calculations

DFT calculations at the B3LYP/6-31G* level reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on oxygen and fluorine atoms; positive charge on iodine and amide hydrogen.

The iodine atom’s polarizable electron cloud enhances London dispersion forces, influencing solubility in nonpolar solvents. Natural Bond Orbital (NBO) analysis shows hyperconjugation between the acetyl group’s lone pairs and the aromatic ring’s π-system, stabilizing the structure.

Comparative Analysis with Structural Analogues

Substituting the 4-position with acetyl (vs. chlorine, trifluoromethyl, or hydrogen) alters key properties:

Compound 4-Substituent Dipole Moment (D) LogP
N-(4-acetyl-2-iodophenyl)-2,2,2-TFA Acetyl 5.2 2.87
N-(4-chloro-2-iodophenyl)-2,2,2-TFA Chlorine 4.8 3.15
N-(4-iodo-2-(trifluoromethyl)phenyl)-Ac Trifluoromethyl 5.5 3.40
2,2,2-Trifluoro-N-(4-iodophenyl)acetamide Hydrogen 4.3 2.47

The acetyl group reduces lipophilicity (LogP = 2.87) compared to trifluoromethyl-substituted analogues (LogP = 3.40), enhancing water solubility. Conversely, electron-withdrawing effects from the acetyl moiety increase dipole moment relative to hydrogen-substituted derivatives.

Properties

Molecular Formula

C10H7F3INO2

Molecular Weight

357.07 g/mol

IUPAC Name

N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H7F3INO2/c1-5(16)6-2-3-8(7(14)4-6)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17)

InChI Key

IOPPUBFJVQJHCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Direct Acylation of 2-Iodoaniline Derivatives

Method Overview:
This approach involves the initial synthesis of 2-iodoaniline, followed by acylation with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetamide moiety, and subsequent acetylation of the amino group to form the target compound.

Procedure Details:

  • Starting Material: 2-Iodoaniline (commercially available or synthesized via iodination of aniline)
  • Step 1: Reaction with trifluoroacetic anhydride in the presence of a base such as triethylamine or pyridine at low temperatures (0-25°C) to yield N-(2-iodophenyl)-2,2,2-trifluoroacetamide.
  • Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride under controlled conditions to afford N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide.

Reaction Scheme:

2-Iodoaniline + Trifluoroacetic anhydride → N-(2-iodophenyl)-2,2,2-trifluoroacetamide
N-(2-iodophenyl)-2,2,2-trifluoroacetamide + Acetic anhydride → this compound

Data Table 1: Typical Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%)
1 TFAA + Triethylamine Dichloromethane 0°C to RT 2-4 h 85-90
2 Acetic anhydride Pyridine RT 1-3 h 80-85

Notes:

  • The reaction efficiency depends on the purity of starting materials and controlled reaction temperatures to prevent over-acylation or side reactions.
  • Purification typically involves column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Approaches

Method Overview:
Recent advances utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to attach the amino group onto iodinated aromatic precursors, followed by selective acylation steps.

Procedure Details:

  • Step 1: Synthesis of 2-iodoaniline via halogenation of aniline derivatives.
  • Step 2: Use of palladium catalysts (e.g., Pd(OAc)₂) with suitable ligands (e.g., BINAP) to facilitate amination with acetamide or related intermediates.
  • Step 3: Acylation with trifluoroacetic anhydride to introduce the trifluoroacetamide group.

Reaction Scheme:

Aryl halide (iodo) + Amine (or amide precursor) → Cross-coupled product
Cross-coupled product + TFAA → this compound

Research Data:

  • The palladium-catalyzed route offers high regioselectivity and yields (up to 97%) but requires specialized catalysts and inert atmosphere conditions.
  • Reaction times are typically 24-48 hours at elevated temperatures (~150°C).

Alternative Synthetic Routes via Oxidative or Nucleophilic Substitution

Method Overview:
Other methods involve oxidation of iodinated aromatic amines or nucleophilic substitution reactions to introduce the acetyl and trifluoroacetyl groups sequentially.

Example:

  • Starting from 4-iodoaniline, selective acylation with trifluoroacetic anhydride, followed by acetylation of the amino group at the para position using acetic anhydride under mild basic conditions.

Reaction Scheme:

4-Iodoaniline + TFAA → N-(4-iodo-2-trifluoroacetamide)
N-(4-iodo-2-trifluoroacetamide) + Acetic anhydride → this compound

Notes:

  • Control of regioselectivity is critical; protecting groups or directing groups may be employed to enhance selectivity.

Supporting Data and Research Insights

Research Findings:

  • The synthesis of similar compounds has been optimized under microwave-assisted conditions, significantly reducing reaction times while maintaining high yields.
  • The use of acyl chlorides or anhydrides with bases such as pyridine or triethylamine is common to improve acylation efficiency.
  • Purification often involves chromatography, recrystallization, or extraction techniques, with yields ranging from 80% to 95%.

Summary Table: Comparative Overview

Method Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Direct acylation TFAA, Acetic anhydride 0°C to RT, inert atmosphere 80-90% Simple, scalable Potential over-acylation
Palladium-catalyzed Pd catalyst, amines, TFAA 24-48 h, elevated temp 85-97% High regioselectivity Catalyst cost, complexity
Nucleophilic substitution Acetic anhydride, TFAA Mild, controlled 80-85% Regioselective Requires regioselective control

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and their derivatives.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, resulting in the observed effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Bromophenyl)-2,2,2-trifluoroacetamide ()
  • Substituents : Bromine at 4-position.
  • Molecular Formula: C₈H₅BrF₃NO.
  • Key Differences: Replaces iodine with bromine and lacks the acetyl group. Bromine’s lower atomic weight (79.9 vs. 126.9 for iodine) reduces steric hindrance.
N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide ()
  • Substituents : Bromine at 4-position, methyl at 2-position.
  • Molecular Formula: C₉H₇BrF₃NO.
  • Key Differences : Methyl group introduces steric hindrance near the trifluoroacetamide group. The bromine and methyl combination may reduce solubility compared to the target compound’s acetyl-iodo system .
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide ()
  • Substituents : Hydroxymethyl at 4-position, iodine at 2-position.
  • Molecular Formula: C₉H₇F₃INO₂.
  • Key Differences: Hydroxymethyl (electron-donating) vs. acetyl (electron-withdrawing) alters electronic properties.
N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide ()
  • Substituents : Bromine at 4-position, methoxy at 2-position.
  • Molecular Formula: C₁₀H₈BrF₃NO₂.
  • Key Differences : Methoxy group is electron-donating, opposing the electron-withdrawing trifluoroacetyl group. This electronic contrast may stabilize resonance structures differently than the acetyl-iodo system .

Electronic and Steric Effects

  • Trifluoroacetyl Group : Present in all analogs, this group strongly withdraws electrons, enhancing stability toward hydrolysis and oxidation.
  • Iodo vs. Its polarizability may also enhance interactions in biological systems .
  • Acetyl vs. Other 4-Substituents : The acetyl group (electron-withdrawing) reduces electron density on the phenyl ring compared to hydroxymethyl (electron-donating) or methoxy groups, influencing electrophilic substitution patterns .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents
Target Compound ~373.06 (estimated) 4-acetyl, 2-iodo
N-(4-Bromophenyl)-2,2,2-TFA () 268.03 4-bromo
N-(4-Bromo-2-methylphenyl)-2,2,2-TFA () 298.06 4-bromo, 2-methyl
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide () 345.06 4-hydroxymethyl, 2-iodo

Notes:

  • The target compound’s higher molecular weight (estimated) reflects the acetyl and iodine substituents.
  • Solubility trends: Hydroxymethyl derivatives () > acetyl/iodo (target) > bromo/methyl () due to polarity differences.

Pharmacological Implications

  • Electron-Withdrawing Effects : The acetyl and trifluoroacetyl groups may enhance metabolic stability by reducing oxidation at the phenyl ring.
  • Iodine’s Role : Iodine’s size and polarizability could improve binding to hydrophobic pockets in proteins, making the target compound a candidate for kinase inhibitors or receptor modulators .

Biological Activity

N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroacetamide group and an acetyl-iodophenyl moiety, which contribute to its unique properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially impacting its interaction with biological membranes and receptors.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Mitochondrial Uncoupling : Compounds with structural similarities have been shown to act as mitochondrial uncouplers, affecting oxidative phosphorylation and energy metabolism in cells. For instance, BAM15, a known mitochondrial uncoupler, demonstrated significant effects on oxygen consumption rates in myoblast cells .
  • Apoptosis Induction : Some related compounds have been observed to induce apoptosis in cancer cell lines by altering mitochondrial function and activating caspases. This suggests a possible pathway for this compound in cancer therapy .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties. For example, IMB-1406, a related farnesyltransferase inhibitor, exhibited substantial cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities associated with compounds structurally related to this compound:

Compound NameBiological ActivityIC50 (μM)Mechanism of Action
BAM15Mitochondrial uncoupling1.7Increases oxygen consumption
IMB-1406Antitumor6.92 - 8.99Induces apoptosis via S-phase arrest
N-(4-acetylphenyl)Antibacterial0.41Targets Gram-positive bacteria

Case Studies

  • Mitochondrial Function : In vivo studies with BAM15 revealed that it significantly increased oxygen consumption rates in rat primary hepatocytes. This suggests that similar compounds could enhance mitochondrial function and provide therapeutic benefits in metabolic disorders .
  • Cancer Cell Studies : Research on IMB-1406 demonstrated its ability to inhibit growth in HepG2 liver carcinoma cells by inducing apoptosis through mitochondrial pathways. The compound's mechanism involved the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Therapeutic Potential : The antitumor effects observed with structurally similar compounds highlight the therapeutic potential of this compound in oncology. Further studies are needed to elucidate its exact mechanisms and efficacy across different cancer types.

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